molecular formula C24H22O5 B2927637 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 898447-95-5

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2927637
CAS No.: 898447-95-5
M. Wt: 390.435
InChI Key: WIHLFSIRXLAPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one ( 898447-95-5) is a synthetic small molecule with a molecular formula of C24H22O5 and a molecular weight of 390.43 g/mol . This compound is a hybrid structure incorporating both benzofuran and chromen-2-one (coumarin) moieties, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities . The presence of the prenyl-like (3-methylbut-2-en-1-yl)oxy chain is a significant structural feature, as such substitutions are often explored to modulate biological activity and physicochemical properties . Compounds featuring benzofuran and coumarin cores are extensively investigated in scientific research for their antibacterial potential, particularly against challenging pathogens like Staphylococcus aureus . These structural classes are considered promising scaffolds for the development of new antibacterial agents to address the growing issue of multidrug resistance . Researchers utilize this compound strictly for non-clinical, in vitro applications to explore its mechanisms of action and potential research applications. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O5/c1-14(2)8-9-27-20-12-17-18(13-23(25)28-21(17)10-15(20)3)22-11-16-6-5-7-19(26-4)24(16)29-22/h5-8,10-13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHLFSIRXLAPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC=C(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic derivative belonging to the class of benzofurans and chromones. Its unique structure suggests potential biological activities, which have been the subject of various research studies. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24O5C_{20}H_{24}O_5 and a molecular weight of 344.41g/mol344.41\,g/mol. The structural formula includes a benzofuran moiety, a chromone ring, and an alkoxy group that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:

  • Anticancer Activity :
    • Benzofuran derivatives have shown promising anticancer properties. For instance, studies on related benzofuran compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. These compounds induce apoptosis through caspase-dependent pathways, highlighting their potential as anticancer agents .
  • Antimicrobial Effects :
    • Some benzofuran derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and antifungal properties against Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
  • Neuroprotective Properties :
    • Compounds in this class have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects on neuronal cells by modulating oxidative stress and inflammation .

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition :
    • Some studies indicate that benzofuran derivatives can inhibit specific enzymes involved in cancer progression and microbial resistance, such as SIRT1 and SIRT2, with varying IC50 values indicating potency .
  • Oxidative Stress Modulation :
    • The compound may enhance the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative damage and subsequent apoptosis .
  • Signal Transduction Pathways :
    • Interference with key signaling pathways involved in cell proliferation and survival can also contribute to the anticancer effects observed with this compound.

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Anticancer Potential

A study synthesized a series of benzofuran-substituted chalcone derivatives, noting that one specific derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 3.81 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial effects of benzofuran derivatives against Staphylococcus aureus. The results indicated that certain derivatives inhibited bacterial growth at low concentrations (IC50 around 2.6 µM), suggesting potential for therapeutic applications .

Study 3: Neuroprotective Effects

Research into neuroprotective properties revealed that certain benzofuran analogs could reduce neuronal death in models of oxidative stress by modulating inflammatory responses, indicating therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Coumarin Hybrids

Compound 4 (Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate)
  • Substituents : Bromine at position 5, hydroxy at position 7, methoxy at position 6.
  • Activity: Significant cytotoxic activity against human cancer cell lines but lower cytotoxicity compared to non-brominated precursors .
  • Key Difference : The target compound lacks bromine but includes a prenyloxy group, which may reduce cytotoxicity while enhancing membrane permeability.
Compound 5 (Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate)
  • Substituents: Bromine at position 5, diethylaminoethoxy at position 7.
  • Activity : Antifungal and cytotoxic properties .
  • Key Difference: The target compound’s prenyloxy group may offer better metabolic stability than the diethylaminoethoxy chain in Compound 3.

Prenylated Coumarins

5-Hydroxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one ()
  • Substituents : Hydroxy groups at positions 5 and 6, prenyl-like chain at position 6.
  • Key Difference : The target compound’s methoxy and benzofuran groups may reduce polarity, improving blood-brain barrier penetration compared to hydroxylated analogs.
Zanthotaxol (9-Hydroxy-4-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one)
  • Substituents : Prenyl at position 4, hydroxy at position 8.
  • Activity: Reported in terpenoid-coumarin hybrids for anticancer activity .
  • Key Difference : The target compound’s benzofuran moiety may enhance aromatic stacking interactions with protein targets compared to Zanthotaxol’s simpler furan system.
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one ()
  • Substituents : Bromophenyl-thiazole at position 3, halogenated benzyloxy at position 7.
  • Activity : Likely designed for kinase inhibition due to thiazole and halogenated motifs .
  • Key Difference : The target compound’s benzofuran and prenyloxy groups may prioritize antimicrobial over kinase-targeted activity.

Structural-Activity Relationship (SAR) Analysis

Feature Target Compound Analogues Biological Implications
Benzofuran moiety Present (position 4) Absent in most coumarins Enhances DNA intercalation or protein binding
Prenyloxy group Present (position 6) Seen in Zanthotaxol (position 4) Increases lipophilicity and antimicrobial potential
Methoxy vs. Hydroxy Methoxy at position 7 Hydroxy in Methoxy improves metabolic stability
Halogenation Absent Bromine in Compounds 4, 5 Non-halogenated analogs may have lower toxicity

Q & A

Q. How can this compound be functionalized for use as a fluorescent probe or biosensor?

  • Methodology :

Derivatization : Introduce fluorophores (e.g., dansyl or coumarin derivatives) via click chemistry or esterification.

Photophysical Analysis : Measure quantum yield, Stokes shift, and fluorescence lifetime in buffer systems.

Validation : Test binding affinity to target biomolecules (e.g., albumin) via fluorescence quenching or FRET .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.